2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
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Overview
Description
The compound “2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinone derivatives can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex. For instance, two intermolecular H-bonding are observed between the amide functional groups and the amide hydrogen atoms with the oxadiazole nitrogen atom .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined by various spectroscopic techniques. For example, the structure of a compound was confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 .Scientific Research Applications
Pharmacological Activity
Compounds related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have been studied for their pharmacological activities. For instance, similar quinazoline derivatives have been identified as potent and selective α1-adrenoceptor antagonists, showing efficacy in reducing blood pressure in spontaneously hypertensive rats (Yen et al., 1996), (Chern et al., 1993).
Synthesis and Chemical Properties
The synthesis and evaluation of functionalized 2,3-dihydroimidazo[1,2-c]quinazolines have been extensively researched. Kut, Onysko, and Lendel (2020) explored the regioselective intramolecular electrophilic cyclization of related compounds (Kut et al., 2020). Additionally, Harutyunyan (2014) synthesized new 6-sulfanyl-substituted benzimidazo[1,2-c]quinazolines, demonstrating the versatility of this chemical structure in synthesis (Harutyunyan, 2014).
Analgesic and Anti-inflammatory Activities
Certain quinazolinone derivatives exhibit significant analgesic and anti-inflammatory activities. Osarodion (2023) found that compounds structurally related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one demonstrated high analgesic effectiveness (Osarodion, 2023). Other studies have also observed similar anti-inflammatory properties in related compounds (Kumar & Rajput, 2009).
Antihistaminic and Bronchodilatory Effects
Some derivatives of 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have shown potential as H1-antihistaminic agents and bronchodilators. Alagarsamy et al. (2009) synthesized triazoloquinazolinone derivatives with significant H1-antihistaminic activity (Alagarsamy et al., 2009).
Corrosion Inhibition
Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Studies by Errahmany et al. (2020) revealed that certain quinazolinone derivatives effectively inhibit corrosion, showcasing their potential in material science applications (Errahmany et al., 2020).
Antihypertensive Effects
Quinazoline derivatives like DL-017 have shown α1-adrenoceptor antagonistic effects and have been evaluated for their antihypertensive action, indicating the potential of related compounds in cardiovascular research (Tsai et al., 2001).
Safety And Hazards
Future Directions
properties
CAS RN |
1024570-64-6 |
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Product Name |
2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.37 |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C17H13N3O2S/c21-11-7-5-10(6-8-11)9-14-16(22)20-15(18-14)12-3-1-2-4-13(12)19-17(20)23/h1-8,14,18,21H,9H2 |
InChI Key |
RBNIURRLCATHCJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
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